1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone
Description
1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone is a β-diketone derivative characterized by a 4-isopropyloxybenzoyl substituent and a trifluoromethyl group. Structurally, it consists of a benzoyl group modified with an isopropyloxy moiety at the para position, attached to the first carbon of a trifluoroacetone backbone. This compound is primarily used in coordination chemistry as a chelating ligand for transition metals and lanthanides, leveraging its electron-withdrawing trifluoromethyl group and tunable aryl substituent to modulate metal-ligand interactions .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-propan-2-yloxyphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-8(2)19-10-5-3-9(4-6-10)11(17)7-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNXOCCHMILCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184970 | |
| Record name | 4,4,4-Trifluoro-1-[4-(1-methylethoxy)phenyl]-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019340-50-1 | |
| Record name | 4,4,4-Trifluoro-1-[4-(1-methylethoxy)phenyl]-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019340-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1-[4-(1-methylethoxy)phenyl]-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone typically involves multiple steps, starting with the preparation of the isopropyloxybenzoyl precursor. This precursor is then reacted with trifluoroacetone under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone and analogous β-diketones:
*Estimated properties based on substituent effects.
Key Observations :
- Molecular Weight : The naphthyl-substituted compound (266.22 g/mol) has the highest molecular weight due to its bulky aromatic group, while the target compound’s isopropyloxybenzoyl group likely places it between BTFA (216.16 g/mol) and the naphthyl derivative.
- Melting Point : The naphthyl derivative’s higher melting point (70–72°C) reflects its planar structure and stronger intermolecular forces. The target compound’s isopropyloxy group may reduce crystallinity, leading to a lower melting point .
- Solubility : The isopropyloxy group’s ether linkage and branched alkyl chain may enhance solubility in polar organic solvents compared to purely aromatic substituents like phenyl or naphthyl .
Chemical Reactivity and Coordination Chemistry
β-Diketones are valued for their enolic proton acidity, which facilitates deprotonation and metal-chelate formation. Substituents significantly influence this reactivity:
- Enolic Proton Acidity: The trifluoromethyl group is strongly electron-withdrawing, enhancing acidity. However, the isopropyloxy group’s electron-donating nature (via oxygen lone pairs) may slightly counteract this effect compared to electron-withdrawing substituents like the thenoyl group in TTA (which includes a sulfur atom) .
- Metal Chelation : In europium complexes, TTA and BTFA achieve quantum yields of 40–60% due to efficient energy transfer from the ligand to the metal. The target compound’s isopropyloxy group may alter this energy transfer via steric hindrance or electronic modulation, though experimental data are needed for confirmation .
- Stability : Copper(II) complexes with TTA derivatives exhibit square-planar geometries, stabilized by the β-dicarbonyl’s covalency. The target compound’s substituent may influence coordination geometry and stability in similar systems .
Biological Activity
1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone (CAS No. 1019340-50-1) is a synthetic organic compound characterized by its unique trifluoromethyl and isopropyloxybenzoyl functional groups. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities.
The molecular formula of 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone is C12H13F3O3. Its structure features a trifluoromethyl group that enhances its electrophilicity and potential interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group can increase binding affinity and specificity, potentially leading to effective inhibition or activation of biological pathways.
Biological Activities
1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction through the modulation of signaling pathways.
- Enzyme Inhibition : The compound has shown promise in studies involving enzyme inhibition. For example, it may inhibit specific enzymes involved in cancer progression or bacterial resistance mechanisms.
- Antimicrobial Effects : There is evidence suggesting that this compound possesses antimicrobial properties, particularly against resistant strains of bacteria. This could be attributed to its ability to disrupt bacterial cell functions.
Case Studies and Experimental Data
Several studies have explored the biological activity of 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The IC50 values were found to be in the range of 20-40 µM, indicating a promising therapeutic window.
- Enzyme Interaction Studies : Research indicated that 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone could effectively inhibit urease activity in certain bacterial strains. This inhibition was quantified using standard enzyme assays, revealing an IC50 value of approximately 15 µM.
- Antimicrobial Testing : The compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Comparison with Similar Compounds
To better understand the unique properties of 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-(4-Methoxybenzoyl)-3,3,3-trifluoroacetone | Methoxy group instead of isopropyloxy | Moderate | Low |
| 1-(4-Ethoxybenzoyl)-3,3,3-trifluoroacetone | Ethoxy group | Low | Moderate |
| 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone | Isopropyloxy group | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
